2-[2,2-bis({3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl})propyl]-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole
CAS No.:
Cat. No.: VC16787803
Molecular Formula: C33H29N3O3
Molecular Weight: 515.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C33H29N3O3 |
|---|---|
| Molecular Weight | 515.6 g/mol |
| IUPAC Name | 2-[1,2-bis(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
| Standard InChI | InChI=1S/C33H29N3O3/c1-33(31-35-29-22-12-6-3-9-19(22)15-25(29)38-31,32-36-30-23-13-7-4-10-20(23)16-26(30)39-32)17-27-34-28-21-11-5-2-8-18(21)14-24(28)37-27/h2-13,24-26,28-30H,14-17H2,1H3 |
| Standard InChI Key | YLOSTUMAQZEZMP-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC1=NC2C(O1)CC3=CC=CC=C23)(C4=NC5C(O4)CC6=CC=CC=C56)C7=NC8C(O7)CC9=CC=CC=C89 |
Introduction
The compound 2-[2,2-bis({3aH,8H,8aH-indeno[1,2-d] oxazol-2-yl})propyl]-3aH,8H,8aH-indeno[1,2-d] oxazole is a complex heterocyclic organic molecule. It belongs to the class of indeno[1,2-d] oxazoles and features a unique structure with multiple fused aromatic rings and oxazole groups. Such compounds are of interest in medicinal chemistry due to their potential biological activities and structural complexity.
Structural Features:
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The molecule contains two indeno[1,2-d] oxazole moieties connected via a central propyl group.
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Its rigid framework is characterized by fused aromatic systems that contribute to its stability and potential biological interactions.
Synthesis
The synthesis of this compound involves multistep reactions typically starting from precursors like indanone derivatives and amino alcohols. The process includes:
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Cyclization: Formation of the oxazole rings through cyclodehydration reactions.
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Coupling: Linking the two indeno[1,2-d] oxazole units via a central propyl group.
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Reaction conditions often involve dehydrating agents such as phosphorus oxychloride (POCl₃) or acidic catalysts to facilitate ring closure.
Computational Studies
Computational analysis (e.g., molecular docking) can predict the interaction of this compound with biological targets:
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Molecular Docking: Oxazole derivatives have shown strong binding affinities with enzymes like peptide deformylase and protein kinases .
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ADMET Predictions: Such compounds often follow Lipinski’s Rule of Five for drug-likeness .
Applications and Potential
This compound's structural framework indicates potential applications in:
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Medicinal Chemistry: As a lead structure for designing drugs targeting cancer or infectious diseases.
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Material Science: Due to its rigid polycyclic structure for use in organic electronics or photonic materials.
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